N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide
Description
N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a synthetic organic compound featuring a benzothiadiazine dioxide core substituted with a 4-chlorophenylthio group and a branched aliphatic chain. Its structural complexity arises from the integration of a sulfonamide moiety, a chlorinated aromatic system, and sterically hindered alkyl groups.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-2-methylpropyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S2/c1-16(15-31-18-10-8-17(24)9-11-18)14-25-22(28)13-23(2,3)12-21-26-19-6-4-5-7-20(19)32(29,30)27-21/h4-11,16H,12-15H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYMODFTAANJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C)(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazine ring and the introduction of the chlorophenyl and dimethyl groups. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds have been synthesized using various methodologies that can be adapted.
General Synthetic Route
- Formation of Thiadiazine Ring : The starting materials often include thioketones and hydrazines to form the thiadiazine core.
- Substitution Reactions : Subsequent reactions introduce the 4-chlorophenyl group through electrophilic aromatic substitution.
- Side Chain Modifications : The 2-methylpropyl and dimethyl groups are added via alkylation reactions.
The biological activity of this compound is likely influenced by its structural features, particularly the thiadiazine moiety which is known to exhibit various pharmacological properties.
Key Biological Activities
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .
- Antioxidant Properties : The presence of sulfur and nitrogen in the thiadiazine structure may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress .
- Enzyme Inhibition : Some related compounds act as inhibitors for enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and infections .
Case Studies
- Antibacterial Activity : A study on similar compounds revealed moderate to strong antibacterial activity against various strains, indicating that modifications in the thiadiazine structure can enhance efficacy .
- Cytotoxicity : Research on benzothiadiazine derivatives showed promising cytotoxic effects against cancer cell lines (MCF-7), highlighting the potential for anticancer applications .
- Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, which may enhance the pharmacological profile of these compounds .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Thiadiazole derivatives | Moderate to strong against S. typhi |
| Antioxidant | Benzothiadiazines | Significant reduction in oxidative stress |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Effective against neurodegenerative markers |
| Cytotoxicity | Benzothiadiazine derivatives | Potent against MCF-7 cancer cells |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-thiadiazine | Contains furan ring; AMPA-PAMs | Nootropic effects |
| 1,2,4-Thiadiazole derivatives | Various substitutions on thiadiazole core | Antifungal and antibacterial |
| Benzothiadiazine | Dioxido group; potential anticancer properties | Cytotoxicity against cancer cell lines |
Scientific Research Applications
The compound N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and biological research.
Structure
The compound features a thioether group, a dioxido-thiadiazine moiety, and a branched amide structure, which may contribute to its biological activity. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazines have been tested against various bacteria and fungi, showing promising results against strains like Staphylococcus aureus and Escherichia coli . The specific compound may possess similar activity due to its structural characteristics.
Anticancer Properties
Compounds containing the benzo-thiadiazine framework have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit the proliferation of cancer cells in vitro. For example, derivatives have shown effectiveness against human breast adenocarcinoma (MCF-7) cell lines . The unique structural features of the compound could enhance its efficacy against specific cancer types.
Enzyme Inhibition
Another potential application lies in enzyme inhibition. Compounds with similar functionalities have been studied as inhibitors for various enzymes involved in disease pathways. The presence of the chlorophenyl group may enhance binding affinity to target enzymes, making it a candidate for further investigation in drug development.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiadiazine derivatives, several compounds demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways . This suggests that the compound may also exhibit similar antimicrobial activity.
Study 2: Anticancer Activity
A series of benzo-thiadiazine derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The structural attributes of the compound may allow for similar anticancer mechanisms .
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
| Compound Name | Core Structure | Key Substituents | Notable NMR Shifts (ppm) |
|---|---|---|---|
| Target Compound | Benzothiadiazine dioxide | 4-chlorophenylthio, 3,3-dimethylbutanamide | δ 7.45 (aromatic H), δ 3.2 (CH2-S) |
| Compound 1 (Molecules, 2014) | Benzothiadiazine | Unsubstituted thioether, linear chain | δ 7.30 (aromatic H), δ 2.8 (CH2-S) |
| Compound 7 (Molecules, 2014) | Benzothiadiazine sulfone | Methylthio, branched chain | δ 7.50 (aromatic H), δ 3.1 (CH2-S) |
Bioactivity and Functional Group Influence
The 4-chlorophenylthio group is a critical pharmacophore in antimicrobial and anti-inflammatory agents. In studies of plant-derived biomolecules, such substituents correlate with enhanced lipophilicity and membrane permeability, suggesting the target compound may exhibit improved bioavailability over simpler thioethers . However, its bulky 3,3-dimethylbutanamide chain could reduce metabolic stability compared to linear-chain analogues like Compound 7 .
Table 2: Bioactivity Trends in Analogues
Lumping Strategy and Reaction Pathways
The lumping strategy () groups compounds with shared reaction pathways. The target compound’s benzothiadiazine core and sulfone group align it with oxidative degradation pathways observed in sulfonamide drugs. For instance, its decomposition under UV light likely parallels reactions of similar sulfones, producing sulfonic acids and chlorinated byproducts .
Table 3: Reaction Pathway Comparison
| Compound Group | Key Reactions | Degradation Products |
|---|---|---|
| Non-sulfonated benzothiadiazines | Hydrolysis, ring-opening | Amines, thiols |
| Sulfonated benzothiadiazines | Photolysis, oxidation | Sulfonic acids, chlorophenols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
